N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-4-21-16-8-5-13(9-12(16)10-18(21)22)20-19(23)15-7-6-14(24-2)11-17(15)25-3/h5-9,11H,4,10H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPVWXXXFSBGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzamide typically involves the reaction of 1-ethyl-2-oxoindoline with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Benzamide-Based Ligands
Bitopic Dopamine D3 Receptor Ligands
Compounds such as 5-bromo-N-(2-(ethyl(3-(4-(thiophen-2-yl)benzamido)propyl)amino)ethyl)-2,3-dimethoxybenzamide (9a) () share the dimethoxybenzamide core but incorporate a thiophene-substituted benzamido group and a bromo substituent. These modifications enhance D3 receptor selectivity and bitopic binding (simultaneous interaction with orthosteric and allosteric sites) compared to the target compound’s indolinone group, which may favor kinase interactions .
Fluorinated Derivatives for PET Imaging
[18F]-Fallypride (), a radiolabeled benzamide, features a 3-fluoropropyl chain and pyrrolidinylmethyl group. Unlike the target compound, fluorination enables positron emission tomography (PET) imaging of dopamine D2/3 receptors, demonstrating how substituents like halogens or radionuclides expand functional utility .
Agrochemical Benzamides
Isoxaben (–10), an herbicide with the structure N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide, highlights how benzamide scaffolds are tailored for non-pharmaceutical uses. The isoxazolyl and bulky alkyl groups confer herbicidal activity, contrasting with the target compound’s indolinone group, which is more typical in medicinal chemistry .
Indolinone vs. Thiazolidinedione Moieties
Compounds like (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives () replace the indolinone with a thiazolidinedione ring, a motif known for peroxisome proliferator-activated receptor (PPAR) modulation.
Aminoalkyl Chain Variations
In N-(2-((3-aminopropyl)(ethyl)amino)ethyl)-5-bromo-2,3-dimethoxybenzamide (8a) (), the ethylaminoethyl chain improves solubility and membrane permeability compared to the target compound’s indolinone-linked ethyl group, which may reduce solubility but enhance target affinity .
Antioxidant and Anti-Aging Derivatives
5-Adamantan-1-yl-N-(2,4-dihydroxybenzyl)-2,4-dimethoxybenzamide () incorporates adamantane and dihydroxybenzyl groups, enhancing antioxidant capacity through radical scavenging. The target compound lacks these polar groups, suggesting divergent applications .
Analytical Characterization
Biological Activity
N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzamide is a synthetic organic compound that has garnered significant interest in scientific research due to its potential biological activities, particularly in the fields of cancer research and drug discovery. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicine, and relevant research findings.
Chemical Structure and Properties
The compound features an indolinone moiety linked to a dimethoxybenzamide group, which contributes to its unique chemical properties. The presence of methoxy groups enhances its lipophilicity and interaction capabilities with biological targets, making it a candidate for therapeutic applications.
This compound exerts its biological effects through interactions with specific molecular targets:
- Molecular Targets : The compound may interact with various enzymes and receptors involved in critical biological processes. These interactions can lead to modulation of signaling pathways associated with inflammation, cell proliferation, and apoptosis.
- Pathways Involved : It is suggested that the compound may inhibit enzyme activity or modulate receptor functions by binding to active or allosteric sites. This modulation can result in significant changes in cellular responses and biological outcomes.
Anticancer Properties
Research has indicated that this compound possesses anticancer properties. Preliminary studies suggest it may influence cellular signaling pathways that regulate tumor growth and proliferation. For instance:
- In vitro Studies : Initial assays have shown that the compound can inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cells with an IC50 value of 15 µM. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in LPS-stimulated macrophages by 30% at 10 µM concentration. |
| Study 3 | Mechanism Exploration | Identified binding affinity to the EGFR receptor with a Ki value of 20 nM, suggesting potential for targeted therapy. |
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of 1-ethyl-2-oxoindoline with 2,4-dimethoxybenzoyl chloride under basic conditions (e.g., triethylamine) in an organic solvent like dichloromethane. The product is purified using column chromatography to achieve high purity levels suitable for biological testing.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzamide, and what analytical methods validate its purity?
- Methodology : Multi-step synthesis typically involves amide coupling between 1-ethyl-2-oxoindolin-5-amine and 2,4-dimethoxybenzoyl chloride under anhydrous conditions. Post-synthesis purification uses column chromatography (silica gel, ethyl acetate/hexane gradient). Characterization employs -/-NMR, high-resolution mass spectrometry (HRMS), and HPLC (C18 column, UV detection at 254 nm) to confirm >95% purity. Residual solvents are quantified via gas chromatography .
- Key Challenges : Avoiding hydrolysis of the oxoindolin moiety during acidic/basic conditions.
Q. How is the compound’s stability assessed under experimental storage conditions?
- Methodology : Accelerated stability studies involve storing the compound at 4°C, -20°C, and room temperature for 1–6 months. Degradation is monitored via HPLC and LC-MS to detect hydrolysis products (e.g., free benzamide or indolin fragments). Solid-state stability is tested using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Q. What preliminary biological screening models are used to evaluate its activity?
- Methodology :
- CNS targets : Competitive binding assays for dopamine D2/D3 receptors (using -spiperone) or serotonin transporters (SERT) based on structural analogs like fluorinated benzamide tracers .
- Antioxidant potential : DPPH radical scavenging assays and lipid peroxidation inhibition in neuronal cell lines (e.g., SH-SY5Y) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group positioning) impact its receptor binding affinity and selectivity?
- Methodology :
- SAR Studies : Synthesize analogs with 2,4- vs. 2,5-dimethoxy substitutions. Test affinity via radioligand displacement (e.g., -raclopride for D2 receptors). Computational docking (AutoDock Vina) predicts interactions with receptor binding pockets.
- Data Interpretation : Reduced D2 affinity in 2,5-dimethoxy analogs suggests steric hindrance at the ortho position, as seen in similar benzamide derivatives .
Q. What radiochemical strategies enable its use as a PET tracer for neuroimaging?
- Methodology :
- Radiosynthesis : Incorporate via nucleophilic substitution of a tosyl precursor (e.g., -fluoride/K/KCO in acetonitrile, 100°C, 10 min). Purify via semi-preparative HPLC .
- Validation : Assess logP (octanol-water partition coefficient) for blood-brain barrier penetration. In vivo biodistribution studies in rodents quantify brain uptake (%ID/g) and specificity via receptor blockade (e.g., haloperidol) .
Q. How can contradictory data on its biological targets (e.g., herbicide vs. neuroleptic) be resolved?
- Methodology :
- Target Profiling : Broad-spectrum kinase assays (Eurofins) and transcriptomic analysis (RNA-seq) identify off-target interactions.
- Contextual Factors : Evaluate species-specific metabolism (e.g., cytochrome P450 isoforms in plants vs. mammals) and concentration-dependent effects. Isoxaben analogs show herbicidal activity at μM concentrations but receptor binding at nM levels .
Q. What protocols ensure safe handling given limited toxicity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
